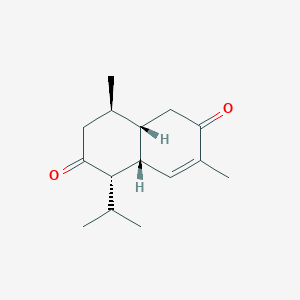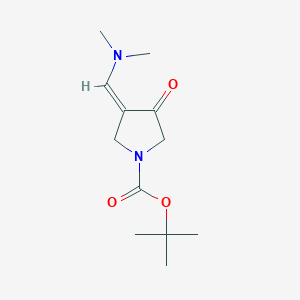
Etd6gnv9YV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Etd6gnv9YV is a synthetic compound that has gained significant interest in the scientific community due to its potential use as a research tool. This compound belongs to the class of small molecules known as synthetic cannabinoids, which are designed to mimic the effects of the natural cannabinoids found in the cannabis plant. This compound is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system.
Aplicaciones Científicas De Investigación
Leukemia Research and Therapeutic Approaches
The E26 transformation-specific variant 6 gene (ETV6) is recognized for its consistent rearrangement in acute leukemia, particularly functioning as a principal hematopoietic transcription factor. Research has delved into the mechanisms of etv6 acquisition and its impact on acute myeloid leukemia (AML) development. Noteworthy is the identification of thirty-three distinct partner bands of ETV6, containing various fusion genes critical for understanding leukemia genesis. Moreover, specific inhibitors like RXDX-101 and PKC412 have been reported to target ETV6-NTRK3, marking a significant stride in leukemia therapy and necessitating future research to elucidate the interplay of ETV6 mutations in the leukemic cell microenvironment and its progression implications (Zhou & Chen, 2018).
Eye-Tracking Devices in Environmental Research
Eye-tracking devices (ETDs) offer a novel approach in studying environment and behavior relationships, a significant stride in understanding how people gather visual information and its connection to emotions and psychological states. Despite their potential, the application of ETDs in this realm lacks methodological guidance, an issue addressed by conducting a comprehensive literature review on empirical studies employing ETDs. The review's findings emphasize the predominance of research topics related to urban and landscape environments, architecture, and interior spaces, predominantly utilizing experimental or quasi-experimental designs. It highlights the importance of gaze fixations, fixation durations, and scan paths as main variables, with stimuli types ranging from images, videos, virtual reality, to real environments and objects. This extensive analysis paves the way for developing robust guidelines for eye-tracking research in environment and behavior studies, ensuring research precision and relevance (Lu & Pesarakli, 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 'Etd6gnv9YV' involves a multi-step process that includes the use of various reagents and catalysts to form the desired compound.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-dichloro-5-nitropyrimidine", "potassium carbonate", "copper(I) iodide", "2-(dimethylamino)ethyl chloride", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-dichloro-5-nitropyrimidine in the presence of potassium carbonate and copper(I) iodide to form an intermediate product.", "Step 2: The intermediate product is then reacted with 2-(dimethylamino)ethyl chloride in the presence of sodium borohydride to form a secondary intermediate.", "Step 3: The secondary intermediate is then treated with acetic acid to form the final product, which is purified using a combination of ethanol and water." ] } | |
| 136590-28-8 | |
Fórmula molecular |
C18H24O5 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(3R,5R)-3,5-dihydroxy-7-[(1S,2S)-6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl]heptanoic acid |
InChI |
InChI=1S/C18H24O5/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23)/t11-,14+,15+,16-/m0/s1 |
Clave InChI |
STGSFABFWFDJSQ-SRMUXQRQSA-N |
SMILES isomérico |
C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)C=CC(=C2)O |
SMILES |
CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+] |
SMILES canónico |
CC1C=CC2=C(C1CCC(CC(CC(=O)O)O)O)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)




